N-benzyl-N-methylpiperidine-4-carboxamide

Descripción general

Descripción

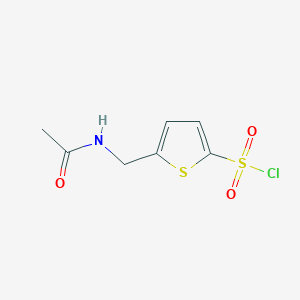

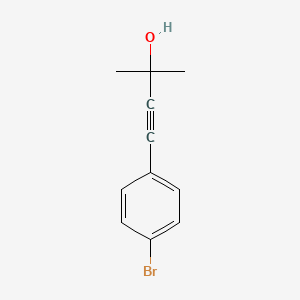

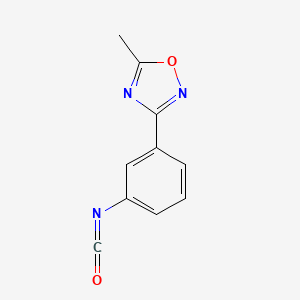

“N-benzyl-N-methylpiperidine-4-carboxamide” is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.32 g/mol . The IUPAC name for this compound is N-benzyl-N-methyl-4-piperidinecarboxamide . It is available in liquid form .

Molecular Structure Analysis

The InChI code for “N-benzyl-N-methylpiperidine-4-carboxamide” is 1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 . The canonical SMILES structure is CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 .Physical And Chemical Properties Analysis

“N-benzyl-N-methylpiperidine-4-carboxamide” has a molecular weight of 232.32 g/mol . It has a XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 232.157563266 g/mol . The topological polar surface area is 32.3 Ų . The compound has a complexity of 243 .Aplicaciones Científicas De Investigación

General Applications of Piperidine Derivatives

Specific Scientific Field

Pharmaceutical Industry and Organic Chemistry

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antiviral Activity of N-Benzyl Piperidines

Specific Scientific Field

Summary of the Application

4,4-disubstituted N-benzyl piperidines have shown activity against different viruses .

Methods of Application or Experimental Procedures

These compounds inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Results or Outcomes

Nayagam et al. discovered the potential inhibitor of SARS-CoV2 with a piperidine core .

Anticancer Activity

Specific Scientific Field

Summary of the Application

Piperidine derivatives are being utilized as anticancer agents .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of various drugs that have shown potential in treating different types of cancer .

Results or Outcomes

Several studies have shown the effectiveness of these compounds in inhibiting the growth of cancer cells .

Antiviral Activity

Summary of the Application

Piperidine derivatives are being utilized as antiviral agents .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of various drugs that have shown potential in treating different types of viral infections .

Results or Outcomes

Several studies have shown the effectiveness of these compounds in inhibiting the replication of viruses .

Antimalarial Activity

Specific Scientific Field

Summary of the Application

Piperidine derivatives have been utilized as antimalarial agents .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of various drugs that have shown potential in treating malaria .

Results or Outcomes

Several studies have shown the effectiveness of these compounds in inhibiting the growth of the malaria parasite .

Antimicrobial and Antifungal Activity

Specific Scientific Field

Summary of the Application

Piperidine derivatives have been utilized as antimicrobial and antifungal agents .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of various drugs that have shown potential in treating different types of bacterial and fungal infections .

Results or Outcomes

Several studies have shown the effectiveness of these compounds in inhibiting the growth of bacteria and fungi .

Propiedades

IUPAC Name |

N-benzyl-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGJGWKYMLRMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408355 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methylpiperidine-4-carboxamide | |

CAS RN |

686255-79-8 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)